molecular formula C7H11NO B2738610 2-Formyl-4-methylpentanenitrile CAS No. 63726-64-7

2-Formyl-4-methylpentanenitrile

Cat. No.: B2738610
CAS No.: 63726-64-7
M. Wt: 125.171
InChI Key: VAYKBFIOVFAGDY-UHFFFAOYSA-N
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Description

2-Formyl-4-methylpentanenitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative, characterized by the presence of a formyl group (-CHO) and a nitrile group (-CN) attached to a pentane backbone

Scientific Research Applications

2-Formyl-4-methylpentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-4-methylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanenitrile with formic acid under controlled conditions. Another method includes the use of aldehyde precursors in the presence of cyanide sources.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-4-methylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are commonly employed.

Major Products Formed:

    Oxidation: 2-Formyl-4-methylpentanoic acid.

    Reduction: 2-Formyl-4-methylpentylamine.

    Substitution: Various substituted nitriles depending on the reactants used.

Mechanism of Action

The mechanism of action of 2-Formyl-4-methylpentanenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of different products, influencing the compound’s overall reactivity and applications.

Comparison with Similar Compounds

    2-Formylpentanenitrile: Lacks the methyl group, resulting in different reactivity and properties.

    4-Methylpentanenitrile: Lacks the formyl group, affecting its chemical behavior.

    2-Formyl-4-methylbutanenitrile: Has a shorter carbon chain, influencing its physical and chemical properties.

Uniqueness: 2-Formyl-4-methylpentanenitrile is unique due to the presence of both formyl and nitrile groups on a pentane backbone, providing a distinct set of chemical properties and reactivity patterns that are not observed in its similar counterparts.

Properties

IUPAC Name

2-formyl-4-methylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(2)3-7(4-8)5-9/h5-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYKBFIOVFAGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63726-64-7
Record name 2-formyl-4-methylpentanenitrile
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